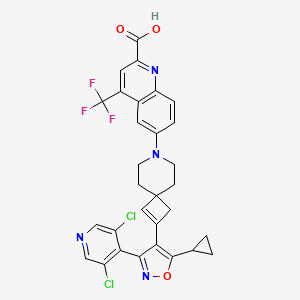

BMS-986318

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2314378-09-9 |

|---|---|

分子式 |

C30H23Cl2F3N4O3 |

分子量 |

615.4 g/mol |

IUPAC 名称 |

6-[2-[5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-1,2-oxazol-4-yl]-7-azaspiro[3.5]non-2-en-7-yl]-4-(trifluoromethyl)quinoline-2-carboxylic acid |

InChI |

InChI=1S/C30H23Cl2F3N4O3/c31-20-13-36-14-21(32)25(20)26-24(27(42-38-26)15-1-2-15)16-11-29(12-16)5-7-39(8-6-29)17-3-4-22-18(9-17)19(30(33,34)35)10-23(37-22)28(40)41/h3-4,9-11,13-15H,1-2,5-8,12H2,(H,40,41) |

InChI 键 |

WPGAVSDZYIRUGE-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)C4=CC5(C4)CCN(CC5)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to BMS-986318: A Potent Farnesoid X Receptor (FXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, non-bile acid agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Identified as 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid, this compound has demonstrated significant potential in preclinical studies for the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH).[1] Its mechanism of action involves the activation of FXR, leading to the modulation of downstream gene expression, which plays a crucial role in metabolic regulation. This guide provides a comprehensive overview of the technical data and experimental protocols associated with the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound in FXR Functional Assays [1]

| Assay Type | EC50 (nM) |

| FXR Gal4 Luciferase Reporter Assay | 53.1 ± 26.3 |

| SRC-1 Recruitment Assay | 350 ± 210 |

Table 2: Pharmacokinetic Profile of this compound in C57B6 Mice [1]

| Route of Administration | Dose (mg/kg) | Cmax (nM) | AUC (nM*h) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability (F%) |

| Intravenous (IV) | 1 | 1490 | 9317 | 2.6 | 0.56 | N/A |

| Oral (PO, solution) | 2 | 1220 | 6646 | N/A | N/A | 36 |

| Oral (PO, suspension) | 2 | 1033 | 4759 | N/A | N/A | 26 |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice (3 mg/kg, oral dose) [1]

| Biomarker | Change Relative to Vehicle Control |

| Liver FGF15 mRNA | 19-fold increase |

| CYP7A1 mRNA | 94% reduction |

Table 4: In Vivo Efficacy of this compound in a Mouse Bile Duct Ligation (BDL) Model [1]

| Treatment Group | Dose (mg/kg) | Liver Hydroxyproline (B1673980) Levels |

| Sham + Vehicle | N/A | Reduced to sham control levels |

| BDL + Vehicle | N/A | Significantly elevated |

| BDL + this compound | 10 | Reduced to sham control levels |

| BDL + this compound | 30 | Reduced to sham control levels |

| BDL + this compound | 100 | Reduced to sham control levels |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FXR Gal4 Luciferase Reporter Gene Assay[1]

This assay quantifies the ability of a compound to activate the ligand-binding domain (LBD) of FXR.

Cell Line: Not explicitly specified, but typically HEK293T or HepG2 cells are used for such assays.

Plasmids:

-

An expression vector containing a fusion protein of the GAL4 DNA-binding domain and the human FXR-LBD.

-

A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A control vector expressing Renilla luciferase for normalization of transfection efficiency.

Protocol:

-

Cells are plated in 96-well plates and co-transfected with the FXR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

-

After an incubation period to allow for plasmid expression, cells are treated with various concentrations of this compound or a vehicle control.

-

Following treatment, cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

The EC50 value is calculated from the dose-response curve of the normalized luciferase activity.

Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay[1]

This assay measures the ligand-dependent recruitment of the coactivator SRC-1 to the FXR-LBD.

Principle: A mammalian two-hybrid assay system is utilized.

Plasmids:

-

An expression vector for a fusion protein of the GAL4 DNA-binding domain and the human FXR-LBD.

-

An expression vector for a fusion protein of the VP16 activation domain and the receptor-interacting domain of SRC-1.

-

A reporter vector containing a luciferase gene under the control of a GAL4 UAS.

Protocol:

-

Cells are co-transfected with the three plasmids described above.

-

Transfected cells are then treated with this compound at various concentrations or a vehicle control.

-

If this compound binds to the FXR-LBD and induces a conformational change, the SRC-1 fusion protein is recruited, bringing the VP16 activation domain in proximity to the promoter and driving luciferase expression.

-

Luciferase activity is measured and used to determine the EC50 value for SRC-1 recruitment.

Mouse Pharmacokinetic/Pharmacodynamic (PK/PD) Study[1]

This study evaluates the pharmacokinetic profile of this compound and its effect on FXR target gene expression in vivo.

Animal Model: C57BL/6 mice.

Dosing:

-

Pharmacokinetics: A single dose of this compound was administered intravenously (1 mg/kg) or orally (2 mg/kg, as a solution or suspension).

-

Pharmacodynamics: A single oral dose of 3 mg/kg was administered.

Sample Collection:

-

Pharmacokinetics: Blood samples are collected at various time points post-dose to determine plasma concentrations of this compound.

-

Pharmacodynamics: Liver and ileum tissues are collected at a specified time point (e.g., 6 hours post-dose) for RNA extraction.

Analysis:

-

Pharmacokinetics: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (Cmax, AUC, clearance, volume of distribution, bioavailability) are calculated using appropriate software.

-

Pharmacodynamics: Total RNA is extracted from tissues, and the mRNA expression levels of FXR target genes (e.g., FGF15 and CYP7A1) are quantified using quantitative real-time PCR (qRT-PCR). Gene expression changes are reported as fold change or percentage reduction relative to a vehicle-treated control group.

Mouse Bile Duct Ligation (BDL) Model of Liver Fibrosis[1][2]

This model is used to assess the in vivo efficacy of this compound in reducing liver fibrosis.

Animal Model: Male mice (e.g., C57BL/6), typically 10-11 weeks old.

Surgical Procedure:

-

Animals are anesthetized (e.g., with isoflurane).

-

A midline laparotomy is performed to expose the common bile duct.

-

The common bile duct is carefully dissected from the portal vein.

-

The bile duct is then double-ligated with surgical suture (e.g., 6-0 vicryl).

-

The abdominal wall and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without the ligation of the bile duct.

-

Post-operative care includes fluid resuscitation and analgesia.

Dosing:

-

This compound is administered orally at doses of 10, 30, and 100 mg/kg daily for a specified duration (e.g., starting from the day of surgery for a number of weeks).

Efficacy Endpoint:

-

At the end of the study, animals are euthanized, and liver tissue is collected.

-

Liver fibrosis is quantified by measuring the hydroxyproline content in the liver tissue, a key component of collagen. Hydroxyproline levels are typically determined using a colorimetric assay after acid hydrolysis of the liver tissue.

Visualizations

FXR Signaling Pathway

References

Non-Bile Acid Farnesoid X Receptor (FXR) Agonists: A Technical Guide for the Treatment of Nonalcoholic Steatohepatitis (NASH)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) with a significant and growing global health burden. With no currently approved therapies, the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism, has emerged as a key therapeutic target. While the first-generation FXR agonists were bile-acid derivatives, a new wave of non-bile acid agonists is showing promise with potentially improved efficacy and safety profiles. This technical guide provides an in-depth overview of the core science behind non-bile acid FXR agonists for the treatment of NASH, focusing on their mechanism of action, preclinical and clinical data, and the experimental protocols used in their evaluation.

Introduction to FXR and its Role in NASH

The farnesoid X receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver and intestine.[1] It plays a crucial role in maintaining metabolic homeostasis. In the context of NASH, FXR activation has been shown to have pleiotropic beneficial effects, including:

-

Regulation of Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2]

-

Lipid Metabolism: FXR activation decreases hepatic lipogenesis and promotes fatty acid oxidation, leading to a reduction in hepatic steatosis.[3]

-

Glucose Metabolism: FXR plays a role in regulating glucose homeostasis and improving insulin (B600854) sensitivity.[3]

-

Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways in the liver.[2]

-

Anti-fibrotic Effects: Through various direct and indirect mechanisms, FXR activation can attenuate the progression of liver fibrosis, a key hallmark of advanced NASH.[4]

Given these multifaceted roles, FXR has become a highly attractive drug target for NASH. Non-bile acid FXR agonists are synthetic molecules designed to activate FXR without the characteristic steroidal structure of bile acids, potentially offering advantages in terms of potency, selectivity, and reduced side effects.

Leading Non-Bile Acid FXR Agonists in Development

Several non-bile acid FXR agonists are currently in various stages of preclinical and clinical development for NASH. This guide will focus on three prominent examples: Cilofexor (GS-9674), Tropifexor (B611488) (LJN452), and EDP-305.

Preclinical Data

The preclinical efficacy of these compounds has been evaluated in various in vitro and in vivo models of NASH.

Table 1: In Vitro Potency of Non-Bile Acid FXR Agonists

| Compound | Assay Type | Cell Line | EC50 | Reference |

| Tropifexor (LJN452) | FXR-SRC1 Interaction | - | 0.20 nM | [2] |

| BSEP Promoter Activity | - | 0.26 nM | [2] | |

| FXR-HTRF Biochemical Assay | - | 8.3 nM | [5] | |

| BSEP-luc Reporter Gene Assay | - | 9.5 nM | [5] | |

| Cilofexor (GS-9674) | FXR Agonist Activity | - | 43 nM | [6] |

| EDP-305 | Full-length FXR Reporter Assay | HEK293 | 8 nM | [7][8] |

| Chimeric FXR Reporter Assay | CHO | - | [7] |

Table 2: In Vivo Efficacy of Non-Bile Acid FXR Agonists in Animal Models of NASH

| Compound | Animal Model | Dose | Key Findings | Reference |

| Tropifexor (LJN452) | STAM™ Mouse Model | <1 mg/kg | Reversed established fibrosis, reduced NAFLD activity score and hepatic triglycerides. | [2] |

| Amylin Liver NASH (AMLN) Model | <1 mg/kg | Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression. | [2] | |

| Cilofexor (GS-9674) | Rat NASH Model (choline-deficient high-fat diet + sodium nitrite) | 10 mg/kg | 41% reduction in liver fibrosis area. | [9] |

| 30 mg/kg | 69% reduction in liver fibrosis area; reduced hepatic hydroxyproline, col1a1, and pdgfr-β expression; decreased portal pressure. | [4][9] | ||

| EDP-305 | Diet-Induced NASH (DIN) Mouse Model | - | Significantly decreased hepatocyte ballooning and lowered NAFLD activity score; attenuated hepatic steatosis and dyslipidemia. | [10] |

| STAM™ Mouse Model | - | Significantly reduced hepatocyte ballooning and NAFLD activity score. | [10] |

Clinical Data

Clinical trials have provided valuable insights into the efficacy and safety of these non-bile acid FXR agonists in patients with NASH.

Table 3: Clinical Trial Results for Cilofexor in NASH (NCT02854605)

| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) | P-value (vs. Placebo) | Reference |

| Median Relative Change in MRI-PDFF at Week 24 | +1.9% | -1.8% | -22.7% | 0.17 | [7][11] |

| 0.003 | [7][11] | ||||

| Patients with ≥30% Decline in MRI-PDFF at Week 24 | 13% | 14% | 39% | 0.87 | [7][11] |

| 0.011 | [7][11] | ||||

| Moderate to Severe Pruritus | 4% | 4% | 14% | - | [7][11] |

Table 4: Clinical Trial Results for Tropifexor in NASH (FLIGHT-FXR, NCT02855164) - Interim Analysis at 12 Weeks

| Parameter | Placebo | Tropifexor 140 µg | Tropifexor 200 µg | Key Finding | Reference |

| Relative HFF Reduction ≥30% | 20% | 32% | 64% | Dose-dependent reduction in hepatic fat. | [6] |

| Significant Reduction vs. Placebo | - | GGT, Body Weight | ALT, HFF, GGT, Body Weight | Significant improvements in liver enzymes, hepatic fat, and body weight at the highest dose. | [6] |

| Pruritus-related Discontinuation | - | 2% (1 patient) | 6% (3 patients) | Low rates of discontinuation due to pruritus. | [6] |

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in NASH

Activation of FXR by a non-bile acid agonist initiates a cascade of transcriptional events that collectively ameliorate the pathological features of NASH. The diagram below illustrates the core signaling pathway.

Caption: FXR signaling pathway activated by a non-bile acid agonist.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel non-bile acid FXR agonist typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

Caption: Typical preclinical evaluation workflow for a non-bile acid FXR agonist.

Detailed Experimental Protocols

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of FXR by a test compound.[1]

Materials:

-

Cell Line: HEK293 or HepG2 cells.

-

Plasmids:

-

FXR Expression Vector (encoding human FXR).

-

FXRE-Luciferase Reporter Vector (containing firefly luciferase gene downstream of an FXR response element).

-

Internal Control Vector (e.g., Renilla luciferase for normalization).

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent.

-

Passive lysis buffer.

-

Dual-luciferase assay system reagents.

-

Test compounds and a known FXR agonist (e.g., GW4064) as a positive control.

-

-

Equipment:

-

96-well white, opaque cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Luminometer.

-

Protocol:

-

Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection:

-

Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector.

-

Add the transfection reagent according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control.

-

Add the compounds to the transfected cells and incubate for 24 hours.

-

-

Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of FXR activation compared to the vehicle control.

-

Determine the EC50 value for each compound.

-

In Vivo NASH Model (Diet-Induced Obese Mouse Model)

This protocol outlines the induction of NASH in mice through a specialized diet, a commonly used model to test the efficacy of FXR agonists.[10]

Materials:

-

Animals: Male C57BL/6J or ob/ob mice (8 weeks old).

-

Diets:

-

Control: Standard chow diet.

-

NASH-inducing diet: High in trans-fat (40%), fructose (B13574) (22%), and cholesterol (2%).

-

-

Test Compound Formulation: The non-bile acid FXR agonist dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Equipment:

-

Animal housing with a 12-hour light/dark cycle.

-

Equipment for oral gavage.

-

Equipment for blood collection and serum analysis.

-

Histology equipment for liver tissue processing and staining (H&E, Sirius Red).

-

Protocol:

-

Acclimation: Acclimate the mice for at least one week with ad libitum access to standard chow and water.

-

NASH Induction:

-

Divide the mice into a control group (chow diet) and a NASH group (NASH-inducing diet).

-

Feed the respective diets for 12-26 weeks to induce NASH pathology.

-

-

Treatment:

-

After the induction period, divide the NASH group into a vehicle treatment group and one or more drug treatment groups.

-

Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood samples for serum analysis of liver enzymes (ALT, AST) and lipids.

-

Euthanize the mice and harvest the livers.

-

Fix a portion of the liver in formalin for histological analysis (H&E for NAFLD activity score, Sirius Red for fibrosis quantification).

-

Snap-freeze a portion of the liver for gene expression analysis (e.g., qPCR for markers of inflammation and fibrosis).

-

-

Data Analysis:

-

Compare the serum biochemistry, liver histology scores, and gene expression levels between the treatment groups and the vehicle control group.

-

Conclusion and Future Directions

Non-bile acid FXR agonists represent a promising therapeutic strategy for the treatment of NASH. Their ability to modulate multiple pathogenic pathways in the liver, including metabolism, inflammation, and fibrosis, makes them attractive candidates for further development. The preclinical and clinical data for compounds like Cilofexor, Tropifexor, and EDP-305 are encouraging, demonstrating improvements in key markers of liver health.

Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of non-bile acid FXR agonists with other therapeutic agents targeting different aspects of NASH pathogenesis.

-

Long-term Safety and Efficacy: Conducting larger and longer-term clinical trials to fully establish the safety and efficacy profiles of these compounds.

-

Biomarker Development: Identifying and validating non-invasive biomarkers to monitor treatment response and disease progression.

-

Personalized Medicine: Investigating patient-specific factors that may influence the response to FXR agonist therapy.

The continued development of potent and selective non-bile acid FXR agonists holds the potential to address the significant unmet medical need for effective NASH treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]

- 7. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

An In-depth Technical Guide to the Discovery and Synthesis of BMS-986318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BMS-986318, a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). Developed by Bristol Myers Squibb, this compound has been investigated for its therapeutic potential in treating Nonalcoholic Steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis.

Introduction

This compound, chemically named 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid, is a novel small molecule designed to modulate the FXR signaling pathway.[1][2][3] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[4] Dysregulation of the FXR pathway is implicated in the pathogenesis of NASH, making it a promising therapeutic target.[1][5] this compound emerged from a lead optimization program aimed at identifying non-bile acid FXR agonists with improved potency, selectivity, and pharmacokinetic properties.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist of the Farnesoid X Receptor (FXR).[1][6] Upon binding to FXR in the nucleus of target cells, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation by this compound include:

-

Regulation of Bile Acid Synthesis: Activation of FXR in the liver represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[1] This leads to a reduction in the overall bile acid pool.

-

Induction of Fibroblast Growth Factor 15/19 (FGF15/19): In the intestine, FXR activation stimulates the expression and secretion of FGF19 (FGF15 in rodents), which then travels to the liver to further suppress CYP7A1 expression.[1][5]

-

Modulation of Lipid and Glucose Metabolism: FXR plays a role in regulating triglyceride and glucose levels, although the detailed effects of this compound on these pathways are part of ongoing research.[4]

The following diagram illustrates the FXR signaling pathway activated by this compound:

References

- 1. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

BMS-986318: A Technical Overview of a Potent Non-Bile Acid FXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, orally bioavailable, non-bile acid agonist of the farnesoid X receptor (FXR) developed by Bristol Myers Squibb.[1] It has been investigated as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic fat accumulation, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound.

Chemical Structure and Properties

This compound is chemically known as 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid.[1]

Chemical Structure:

References

The Role of Farnesoid X Receptor (FXR) Activation in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury and a major cause of morbidity and mortality worldwide.[1] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[2][3] Accumulating evidence from preclinical and clinical studies highlights the potent anti-fibrotic effects of FXR activation, positioning it as a promising therapeutic target for the treatment of liver fibrosis.[1][4] This technical guide provides an in-depth overview of the mechanisms underlying the anti-fibrotic actions of FXR, summarizes key quantitative data from relevant studies, details essential experimental protocols, and visualizes the core signaling pathways and workflows.

Mechanism of FXR Action in Liver Fibrosis

FXR, a ligand-activated transcription factor, plays a multifaceted role in mitigating liver fibrosis.[2] Its activation by endogenous bile acids or synthetic agonists initiates a cascade of events that collectively suppress fibrogenesis and promote the resolution of existing fibrosis.[5]

1.1. Inhibition of Hepatic Stellate Cell (HSC) Activation:

Activated hepatic stellate cells (HSCs) are the primary source of ECM proteins in the fibrotic liver.[6] FXR activation directly and indirectly inhibits the activation and profibrogenic functions of HSCs.[7] Although FXR expression in human HSCs is reported to be low, its role in their biology has been demonstrated.[6][8]

-

Induction of Small Heterodimer Partner (SHP): A key mechanism involves the induction of the atypical nuclear receptor, Small Heterodimer Partner (SHP).[9] Activated FXR induces the expression of SHP, which in turn represses the expression of pro-fibrotic genes in HSCs.[7][9] The FXR-SHP cascade has been shown to mediate the inhibition of HSCs and promote the resolution of liver fibrosis.[6][9]

-

Upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ): FXR activation increases the expression of PPARγ in HSCs.[5] PPARγ is a known inhibitor of HSC activation.[5]

-

Suppression of Pro-inflammatory Pathways: FXR activation exerts anti-inflammatory effects by inhibiting pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[5] This reduction in inflammation further dampens the activation of HSCs.

1.2. Regulation of Bile Acid Homeostasis:

Chronic liver injury often leads to cholestasis, the accumulation of toxic bile acids, which can promote liver damage and fibrosis.[10] FXR is a master regulator of bile acid homeostasis.[2][10]

-

Inhibition of Bile Acid Synthesis: In the liver, FXR induces SHP, which inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[10][11] In the intestine, FXR activation induces the expression of fibroblast growth factor 15/19 (FGF15 in rodents, FGF19 in humans), which travels to the liver and signals through the FGF receptor 4 (FGFR4) to suppress CYP7A1 expression.[5][10]

-

Promotion of Bile Acid Transport: FXR stimulates the expression of the bile salt export pump (BSEP), which transports bile acids from hepatocytes into the bile, thereby reducing their intracellular concentration.[12]

1.3. Attenuation of Hepatocyte Injury:

FXR activation protects hepatocytes from apoptosis and mitochondrial dysfunction, which are key drivers of liver injury and subsequent fibrosis.[6] For instance, FXR activation can inhibit mitochondrial dysfunction by repressing miR-199a-3p, which targets liver kinase B1, an upstream kinase of AMP-activated protein kinase (AMPK).[6]

Quantitative Data on FXR Activation and Liver Fibrosis

The anti-fibrotic efficacy of FXR agonists has been demonstrated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Effects of FXR Agonists in Preclinical Models of Liver Fibrosis

| Model | FXR Agonist | Key Findings | Reference |

| Bile Duct Ligation (BDL) in rats | 6-ethyl chenodeoxycholic acid (6-ECDCA) | Reduced liver fibrosis and expression of α1(I) collagen, TGF-β1, α-SMA, TIMP-1, and TIMP-2 mRNA by 70-80%. | |

| Porcine serum-induced fibrosis in rats | 6-ethyl chenodeoxycholic acid (6-ECDCA) | Prevented liver fibrosis development and reduced liver expression of α1(I) collagen, TGF-β1, and α-SMA mRNA by approximately 90%. | [9] |

| Methionine and choline-deficient (MCD) diet in mice | WAY-362450 (FXR-450) | Lessened hepatic inflammation and fibrosis development. | [6] |

| Carbon tetrachloride (CCl4)-induced fibrosis in mice | Obeticholic Acid (OCA) | Reduced collagen deposition. |

Table 2: Key Clinical Trials of FXR Agonists in Liver Fibrosis

| Trial Name | FXR Agonist | Patient Population | Key Efficacy Endpoint | Outcome | Reference |

| FLINT | Obeticholic Acid (OCA) | Non-cirrhotic NASH | Improvement in liver histology (decrease in NAFLD Activity Score of ≥2 points without worsening of fibrosis) | Achieved in 45% of OCA-treated patients vs. 21% in placebo group. | [13] |

| REGENERATE | Obeticholic Acid (OCA) | NASH with fibrosis | Fibrosis improvement of ≥1 stage with no worsening of NASH | Achieved in 23% of patients in the 25 mg OCA group vs. 12% in the placebo group. | [3] |

| Phase II Trial | Cilofexor | Non-cirrhotic NASH | Reduced hepatic lipid content and improved markers of liver injury. | Significant reductions in hepatic steatosis and liver biochemistry. | [13] |

| Phase II Trial | Tropifexor | NASH/NAFLD | Reduction in ALT levels and liver fat content. | Significant reduction in ALT, liver fat, and markers of hepatic inflammation. | [13] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the role of FXR in liver fibrosis.

3.1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Target Gene Identification

Objective: To identify the genome-wide binding sites of FXR in response to agonist treatment.

Protocol:

-

Cell Culture and Treatment: Culture human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes to 80-90% confluency. Treat cells with an FXR agonist (e.g., Nidufexor at 1-10 µM) or vehicle (DMSO) for 1-4 hours.[14]

-

Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.[14]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.[14]

-

Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-FXR antibody or a non-specific IgG control. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[14]

-

Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of FXR enrichment.[15]

3.2. Quantitative PCR (qPCR) for Fibrosis Marker Gene Expression

Objective: To quantify the mRNA expression levels of key fibrosis-related genes.

Protocol:

-

RNA Extraction: Isolate total RNA from liver tissue or cultured cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[16]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[16]

-

qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes (e.g., ACTA2 (α-SMA), COL1A1, TGFB1) and a reference gene (e.g., GAPDH, ACTB). Add the diluted cDNA template.[16]

-

Thermocycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.[16]

-

Data Analysis: Determine the quantification cycle (Cq) values. Calculate the fold change in gene expression using the 2-ΔΔCq method.[16]

3.3. Sirius Red Staining for Collagen Deposition

Objective: To visualize and quantify collagen fibers in liver tissue sections.

Protocol:

-

Tissue Preparation: Fix liver tissue in formalin and embed in paraffin. Cut 5 µm-thick sections.[17]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Staining: Incubate the sections in a Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

-

Rinsing and Dehydration: Briefly rinse in two changes of acetic acid solution, followed by absolute alcohol. Dehydrate through graded ethanol and clear in xylene.

-

Mounting and Visualization: Mount the coverslip with a synthetic resin. Visualize under bright-field or polarized light microscopy.[18] Collagen fibers will appear red under bright-field and as yellow, orange, or green birefringent fibers under polarized light.[18]

-

Quantification: Capture digital images and use image analysis software to quantify the collagen-positive area as a percentage of the total tissue area.

Signaling Pathways and Experimental Workflows

Diagram 1: FXR Signaling Pathway in Liver Fibrosis

Caption: FXR activation inhibits liver fibrosis through multiple pathways.

Diagram 2: Experimental Workflow for Assessing Anti-Fibrotic Effects of an FXR Agonist

Caption: A typical workflow for evaluating FXR agonists in preclinical models.

Diagram 3: ChIP-seq Experimental Workflow

Caption: Workflow for identifying FXR binding sites using ChIP-seq.

Conclusion

The activation of FXR represents a robust and clinically validated strategy for the treatment of liver fibrosis. Through its pleiotropic effects on HSCs, bile acid homeostasis, and hepatocyte protection, FXR modulation addresses multiple pathogenic drivers of fibrosis. The development of potent and selective FXR agonists has ushered in a new era of anti-fibrotic therapies, with several agents demonstrating promising results in late-stage clinical trials. Further research focusing on optimizing the therapeutic window and exploring combination therapies will continue to advance the clinical application of FXR agonists for patients with chronic liver disease.

References

- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. surf.rutgers.edu [surf.rutgers.edu]

- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 6. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of FXR and other nuclear receptors in liver fibrosis - Prof Stefano Fiorucci | PPT [slideshare.net]

- 8. Farnesoid X Receptor Critically Determines the Fibrotic Response in Mice but Is Expressed to a Low Extent in Human Hepatic Stellate Cells and Periductal Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nuclear receptor SHP mediates inhibition of hepatic stellate cells by FXR and protects against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Molecular MR Imaging of Liver Fibrosis: A Feasibility Study using Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

Preclinical Pharmacology of BMS-986318: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for NASH, a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis.[1][4] this compound was developed as a selective, isoxazole-containing compound with the potential for improved pharmacokinetic properties and receptor selectivity compared to bile acid-derived FXR agonists.[1] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and efficacy in a relevant disease model.

Mechanism of Action

This compound functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver and intestine.[1][4] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation relevant to the treatment of NASH include:

-

Regulation of Bile Acid Synthesis: FXR activation in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][4] FGF15/19 then travels to the liver and signals through the FGF receptor 4 (FGFR4) to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]

-

Enhanced Bile Acid Transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for effluxing bile acids from hepatocytes into the bile.[5]

-

Modulation of Lipid and Glucose Metabolism: FXR plays a role in regulating triglyceride and glucose levels.

The following diagram illustrates the FXR signaling pathway activated by this compound.

Caption: FXR Signaling Pathway Activated by this compound.

In Vitro Pharmacology

The in vitro activity of this compound was evaluated in several key assays to determine its potency and ability to recruit coactivators to the FXR complex.

Quantitative In Vitro Data

| Assay | Description | This compound EC50 (nM) |

| FXR Gal4 Reporter Assay | A cell-based assay measuring the transcriptional activation of a luciferase reporter gene under the control of a Gal4 DNA-binding domain fused to the FXR ligand-binding domain. | 16 |

| SRC-1 Recruitment Assay | An assay that measures the recruitment of the steroid receptor coactivator-1 (SRC-1) peptide to the activated FXR ligand-binding domain. | 11 |

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols

Transient Human FXR/Gal4-Luciferase Reporter Assay: HEK293T cells were transiently transfected with a Gal4-luciferase reporter plasmid and a plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the human FXR ligand-binding domain. Following transfection, cells were treated with varying concentrations of this compound. After a 24-hour incubation period, luciferase activity was measured as a readout of FXR activation. The EC50 value was determined from the dose-response curve.[2]

Human FXR SRC-1 Recruitment Assay: This assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The human FXR ligand-binding domain, tagged with glutathione (B108866) S-transferase (GST), was incubated with a biotinylated SRC-1 coactivator peptide and varying concentrations of this compound. The proximity of the donor (europium-labeled anti-GST antibody) and acceptor (streptavidin-allophycocyanin) fluorophores upon coactivator recruitment resulted in a FRET signal, which was measured to determine the EC50 value.[2]

In Vivo Pharmacology

The in vivo effects of this compound were assessed in a mouse model to evaluate its target engagement and efficacy in a disease-relevant context.

Pharmacodynamic Target Engagement

A pharmacokinetic/pharmacodynamic (PK/PD) study was conducted in C57BL/6 mice to confirm in vivo FXR target engagement. The induction of FGF15, a key downstream target of FXR activation in the intestine, was measured. This compound demonstrated robust induction of FGF15, confirming its in vivo activity.[1]

Efficacy in a Mouse Model of Liver Fibrosis

This compound was evaluated in the mouse bile duct ligation (BDL) model, a well-established model of liver cholestasis and fibrosis.[1] Obstruction of the bile duct in this model leads to a cascade of events including inflammation and a strong fibrotic response, mimicking aspects of NASH.[1]

Experimental Workflow for the Bile Duct Ligation (BDL) Model:

Caption: Experimental Workflow for the Mouse Bile Duct Ligation Model.

In this model, this compound demonstrated in vivo efficacy by reducing liver fibrosis. The degree of fibrosis was assessed by measuring hydroxyproline levels in the liver, a key component of collagen.[1] Compounds that reduce hydroxyproline levels in this model are considered to have antifibrotic efficacy.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in C57BL/6 mice. The compound exhibited a suitable profile for further development, with low clearance and reasonable oral bioavailability.[1]

Pharmacokinetic Parameters in Mice

| Parameter | Value |

| Clearance | Low (4% of mouse liver blood flow) |

| Oral Bioavailability | Reasonable (solution and suspension) |

| Volume of Distribution | Low |

| Plasma Protein Binding | High |

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols

Pharmacokinetic Study in Mice: this compound was administered to C57BL/6 mice either intravenously or orally as a solution or suspension. Blood samples were collected at various time points, and plasma concentrations of the compound were determined by a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters were then calculated using standard non-compartmental analysis. The solution vehicle consisted of 5% ethanol, 90% PEG400, and 5% TPGS, while the suspension vehicle was composed of 0.5% Methocel A4M, 0.1% Tween 80, and 99.4% water.[1]

Summary and Conclusion

This compound is a potent and selective non-bile acid FXR agonist with a promising preclinical profile for the potential treatment of NASH.[1][2][3] It demonstrates robust in vitro activity in activating FXR and recruiting coactivators.[1] In vivo, it engages the FXR target, as evidenced by the induction of FGF15, and shows efficacy in a mouse model of liver fibrosis.[1] The compound possesses a suitable pharmacokinetic profile in mice, characterized by low clearance and good oral bioavailability.[1] The collective preclinical data supported the continued evaluation of this compound as a potential therapeutic agent for fibrotic liver diseases such as NASH.[1] It is also noted that this compound displays a tissue-dependent activation profile.[5]

References

- 1. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of BMS-986318 on Bile Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Notice: Information on BMS-986318 is based on preclinical data. To provide a more comprehensive overview of a farnesoid X receptor (FXR) agonist's effects on human bile acid synthesis, this guide incorporates clinical data from studies on Obeticholic Acid (OCA), a structurally different but mechanistically related compound.

Executive Summary

This compound is a potent, non-bile acid agonist of the farnesoid X receptor (FXR), a key nuclear receptor that governs bile acid homeostasis.[1][2] Pharmacological activation of FXR is a leading therapeutic strategy for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).[3] This document outlines the mechanism of action of this compound, focusing on its core effect of suppressing bile acid synthesis. Through the activation of FXR in the liver and gastrointestinal tract, this compound modulates a signaling cascade that leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[3] This guide provides a detailed examination of the preclinical data for this compound, supplemented with clinical data from the FXR agonist Obeticholic Acid to illustrate the translational impact on key biomarkers of bile acid synthesis, namely Fibroblast Growth Factor 19 (FGF19) and 7α-hydroxy-4-cholesten-3-one (C4). Detailed experimental protocols for the key assays and models used to evaluate these effects are also presented.

Mechanism of Action: FXR-Mediated Suppression of Bile Acid Synthesis

The primary mechanism by which this compound inhibits bile acid synthesis is through the potent agonism of FXR.[1] FXR acts as a master regulator of bile acid levels, employing a negative feedback loop to prevent their accumulation to cytotoxic levels.[2] This regulation is achieved through two primary, interconnected pathways:

-

The Intestinal FGF19 Pathway: In the enterocytes of the ileum, activation of FXR by this compound induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (or its ortholog FGF15 in mice).[3][4] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[5] This binding event triggers a signaling cascade that ultimately represses the transcription of the CYP7A1 gene.[6]

-

The Hepatic SHP Pathway: Within hepatocytes, FXR activation directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that functions as a transcriptional repressor.[5] SHP then inhibits the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for CYP7A1 gene expression.[5]

The reduction in CYP7A1 activity leads to a decrease in the conversion of cholesterol to bile acids, thereby lowering the overall bile acid pool. The serum level of 7α-hydroxy-4-cholesten-3-one (C4), an intermediate in the bile acid synthesis pathway, serves as a reliable biomarker for CYP7A1 activity.[7][8][9][10][11] Therefore, a decrease in serum C4 levels is a key indicator of target engagement and pharmacological effect of FXR agonists like this compound.

Data Presentation: Quantitative Effects on Bile Acid Synthesis Markers

The following tables summarize the quantitative data from preclinical studies of this compound and clinical trials of the related FXR agonist, Obeticholic Acid.

Table 1: Preclinical Efficacy of this compound on Bile Acid Synthesis Markers in Mice

| Compound | Dose | Biomarker | Change from Vehicle Control | Tissue | Time Point |

| This compound | 3 mg/kg (oral) | FGF15 mRNA | 19-fold increase | Liver | 6 hours |

| This compound | 3 mg/kg (oral) | CYP7A1 mRNA | 94% reduction | Liver | 6 hours |

Data extracted from Carpenter et al. (2021).[3]

Table 2: Clinical Efficacy of Obeticholic Acid (OCA) on Bile Acid Synthesis Markers in Humans

| Population | Dose | Biomarker | Baseline (Median) | Post-treatment (Median) | % Change (Median) |

| Primary Bile Acid Diarrhea | 25 mg/day for 2 weeks | Serum FGF19 | 133 pg/mL | 237 pg/mL | +78% |

| Primary Bile Acid Diarrhea | 25 mg/day for 2 weeks | Serum C4 | Data not provided | Data not provided | Significant reduction |

Data extracted from Walters et al. (2015).[12]

Experimental Protocols

In Vivo Mouse Model: Bile Duct Ligation (BDL)

The bile duct ligation model is a widely used experimental procedure to induce cholestasis and liver fibrosis, mimicking aspects of human cholestatic liver diseases. This model was employed to evaluate the in vivo efficacy of this compound.[1][3]

Objective: To assess the anti-cholestatic and anti-fibrotic effects of a compound by surgically obstructing the common bile duct, leading to bile acid accumulation, liver injury, and subsequent fibrosis.

Methodology:

-

Animal Preparation: Male C57BL/6 mice (10-12 weeks old) are anesthetized using isoflurane. The abdominal area is shaved and sterilized.

-

Surgical Procedure: A midline laparotomy is performed to expose the abdominal cavity. The common bile duct is carefully isolated from the surrounding tissue, including the portal vein.[13] Two ligatures using 5-0 or 6-0 surgical silk are placed around the common bile duct, and the duct is transected between the ligatures.[13][14]

-

Closure and Post-operative Care: The abdominal wall is closed in two layers. Animals receive subcutaneous saline for fluid resuscitation and analgesics (e.g., buprenorphine) for pain management.[13]

-

Compound Administration: this compound or vehicle is administered orally, typically as a daily dose, starting at a designated time post-surgery.[3]

-

Endpoint Analysis: After a specified duration (e.g., 3-14 days), animals are euthanized.[13][14] Blood and liver tissue are collected for analysis of serum biochemistry (e.g., ALT, ALP, bilirubin), hepatic gene expression (e.g., FGF15, CYP7A1, fibrosis markers), and histology (e.g., H&E staining for necrosis, Sirius Red for fibrosis).[15]

Biomarker Analysis: Serum 7α-hydroxy-4-cholesten-3-one (C4)

Serum C4 is a direct intermediate of the classical bile acid synthesis pathway, and its concentration reflects the activity of CYP7A1.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification.[8][9]

Objective: To accurately quantify the concentration of C4 in serum as a surrogate marker for bile acid synthesis.

Methodology (LC-MS/MS):

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To a 100 µL aliquot of serum, add a deuterated internal standard (e.g., d7-C4).

-

Perform protein precipitation by adding acetonitrile. Vortex and centrifuge to pellet the proteins.[8]

-

The supernatant is transferred for further purification, often using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis PRiME HLB) to remove phospholipids (B1166683) and other interfering substances.[10]

-

-

Chromatographic Separation:

-

The purified extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is achieved on a C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[10]

-

-

Mass Spectrometric Detection:

-

The eluent from the UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.

-

Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both C4 and its deuterated internal standard are monitored for high selectivity and sensitivity.

-

Biomarker Analysis: Serum Fibroblast Growth Factor 19 (FGF19)

FGF19 is a key endocrine hormone induced by FXR activation in the gut. Its levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).[16][17][18][19]

Objective: To quantify the concentration of FGF19 in serum or plasma.

Methodology (Sandwich ELISA):

-

Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for human FGF19.[16][18]

-

Sample and Standard Incubation:

-

Washing: The plate is washed multiple times with a wash buffer to remove unbound substances.

-

Detection Antibody Incubation: A biotinylated detection antibody, also specific for FGF19, is added to each well. The plate is incubated again to allow the detection antibody to bind to the captured FGF19, forming a "sandwich".[16]

-

Washing: The plate is washed again to remove any unbound detection antibody.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody. The plate is incubated for a short period (e.g., 20 minutes).[16]

-

Washing: A final wash step removes the unbound enzyme conjugate.

-

Substrate Reaction and Measurement: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, with the intensity being proportional to the amount of FGF19 present.[16]

-

Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

-

Data Analysis: The optical density of each well is measured using a microplate reader at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the FGF19 concentration in the unknown samples is interpolated from this curve.

Mandatory Visualizations

References

- 1. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. celerion.com [celerion.com]

- 11. gut.bmj.com [gut.bmj.com]

- 12. The response of patients with bile acid diarrhoea to the farnesoid X receptor agonist obeticholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thno.org [thno.org]

- 14. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Partial bile duct ligation in mice: a novel model of acute cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eaglebio.com [eaglebio.com]

- 17. img.abclonal.com [img.abclonal.com]

- 18. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]

- 19. mybiosource.com [mybiosource.com]

An In-depth Technical Guide on the Therapeutic Potential of BMS-986318 in Nonalcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The farnesoid X receptor (FXR), a nuclear hormone receptor, is a master regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH.[1] BMS-986318 is a potent, non-bile acid FXR agonist developed by Bristol Myers Squibb for the potential treatment of NASH.[2][3] This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of this compound in the context of NASH.

Mechanism of Action: FXR Agonism

This compound is a non-steroidal, isoxazole-containing compound that acts as a potent agonist of the farnesoid X receptor (FXR).[1][2] FXR is highly expressed in the liver and intestine, where it plays a crucial role in maintaining metabolic homeostasis.[4]

Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4]

The key downstream effects of FXR activation relevant to NASH include:

-

Regulation of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This provides negative feedback on bile acid production.[4]

-

Lipid Metabolism: FXR activation helps to decrease hepatic triglyceride levels by reducing the expression of lipogenic genes and promoting fatty acid oxidation.[1]

-

Glucose Homeostasis: FXR plays a role in regulating glucose metabolism and improving insulin (B600854) sensitivity.[1]

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory properties in the liver and can reduce the progression of liver fibrosis.[4]

The therapeutic rationale for using an FXR agonist like this compound in NASH is to leverage these pleiotropic effects to address the multiple pathological features of the disease.

Caption: Simplified FXR signaling pathway activated by this compound.

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent activation of the farnesoid X receptor in various in vitro assays. The following table summarizes the key potency data.

| Assay | Cell Line | Parameter | This compound |

| FXR Gal4 Reporter Assay | - | EC50 | 53 ± 26 nM |

| SRC-1 Recruitment Assay | - | EC50 | 20 ± 10 nM |

| BSEP Reporter Assay | Huh-7 | EC50 | 37 ± 18 nM |

| IBABP Reporter Assay | Huh-7 | EC50 | 46 ± 28 nM |

EC50 values are presented as mean ± standard deviation. Data sourced from Carpenter et al., 2021 and Kiefer et al., 2022.[2][4]

In Vivo Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound was evaluated in C57BL/6 mice. The compound exhibited low clearance and reasonable oral bioavailability.

| Parameter | Value |

| Clearance (mL/min/kg) | 3.8 |

| Volume of Distribution (Vss, L/kg) | 0.8 |

| Half-life (t1/2, h) | 4.3 |

| Oral Bioavailability (F, %) | 41 (solution), 24 (suspension) |

| Plasma Protein Binding (%) | >99 |

Data from a 1 mg/kg intravenous dose or 3 mg/kg oral dose in mice. Data sourced from Carpenter et al., 2021.[2]

Pharmacodynamic studies in mice demonstrated robust in vivo target engagement. A single 3 mg/kg oral dose of this compound resulted in a significant induction of the FXR target gene Fibroblast Growth Factor 15 (FGF15) in the liver and a marked reduction in the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

| Biomarker | Change from Vehicle Control |

| Liver FGF15 mRNA | 19-fold increase |

| CYP7A1 mRNA | 94% reduction |

Data collected 6 hours after a single 3 mg/kg oral dose in mice. Data sourced from Carpenter et al., 2021.[2]

Preclinical Efficacy in a Fibrosis Model

The anti-fibrotic potential of this compound was assessed in a mouse bile duct ligation (BDL) model. The BDL model induces cholestasis and a strong fibrotic response, serving as a relevant model for the fibrotic component of NASH.[2]

In this model, oral administration of this compound at doses of 10, 30, and 100 mg/kg for 9 days resulted in a dose-dependent reduction in liver hydroxyproline (B1673980) content, a key marker of collagen deposition and fibrosis. At all doses tested, this compound was able to reduce hydroxyproline levels to those observed in the sham control group.[2]

| Treatment Group | Dose (mg/kg) | Liver Hydroxyproline (µg/g tissue) | % Reduction vs. BDL Vehicle |

| Sham Vehicle | - | ~200 | - |

| BDL Vehicle | - | ~600 | 0% |

| This compound | 10 | ~200 | ~67% |

| This compound | 30 | ~200 | ~67% |

| This compound | 100 | ~200 | ~67% |

Approximate values are based on graphical data from Carpenter et al., 2021.[2]

It is important to note that while the BDL model is valuable for assessing anti-fibrotic activity, it does not fully recapitulate the metabolic phenotype of NASH, which includes steatosis and inflammation. As of the latest available information, specific quantitative data on the efficacy of this compound in a diet-induced animal model of NASH has not been published.

Experimental Protocols

In Vitro Assays

FXR Gal4 Reporter Gene Assay: This assay is used to measure the ability of a compound to activate the FXR ligand-binding domain (LBD).

-

Cell Line: Typically, a mammalian cell line such as HEK293 or CHO is used.

-

Transfection: Cells are co-transfected with two plasmids:

-

A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the FXR LBD.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

-

Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the activation of the FXR LBD. EC50 values are calculated from the dose-response curves.

SRC-1 Co-activator Recruitment Assay: This assay measures the ligand-dependent interaction between FXR and the steroid receptor co-activator 1 (SRC-1).

-

Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents:

-

Glutathione S-transferase (GST)-tagged FXR LBD.

-

Biotinylated peptide containing the LXXLL motif from SRC-1.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

-

-

Procedure:

-

The reagents are mixed in the presence of varying concentrations of this compound.

-

If this compound induces the binding of the SRC-1 peptide to the FXR LBD, the donor and acceptor fluorophores are brought into close proximity.

-

Excitation of the donor fluorophore leads to energy transfer to the acceptor, which then emits light at a specific wavelength.

-

-

Detection: The TR-FRET signal is measured using a plate reader.

-

Data Analysis: The signal is proportional to the extent of co-activator recruitment. EC50 values are determined from the dose-response curves.

Caption: Workflow for in vitro characterization of this compound.

In Vivo Models

Bile Duct Ligation (BDL) Mouse Model: This is a surgical model used to induce cholestatic liver injury and fibrosis.

-

Animals: Male C57BL/6 mice are commonly used.

-

Surgical Procedure:

-

Mice are anesthetized.

-

A midline abdominal incision is made to expose the common bile duct.

-

The bile duct is double-ligated with surgical sutures and then transected between the ligatures.

-

Sham-operated animals undergo the same procedure without ligation and transection of the bile duct.

-

-

Treatment: this compound or vehicle is administered orally, typically starting from the day of surgery or a few days after, and continued for the duration of the study (e.g., 9 days).

-

Endpoint Analysis:

-

At the end of the study, animals are euthanized, and liver tissue and blood are collected.

-

Fibrosis Assessment: Liver hydroxyproline content is quantified as a measure of collagen deposition. Histological analysis with stains like Sirius Red can also be performed to visualize fibrosis.

-

Liver Injury Markers: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

-

Caption: Experimental workflow for the bile duct ligation (BDL) mouse model.

Clinical Development and Safety

A Phase 1 clinical trial of this compound in healthy volunteers (NCT04082741) was initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in single and multiple ascending doses.[5] However, this study was subsequently withdrawn before completion, and no clinical data for this compound has been publicly released.[5] Therefore, the safety, tolerability, and pharmacokinetic profile of this compound in humans remains unknown.

Common side effects associated with other FXR agonists in clinical development for NASH include pruritus (itching) and changes in lipid profiles (e.g., an increase in LDL cholesterol and a decrease in HDL cholesterol).[6]

Comparative Profile with BMS-986339

Bristol Myers Squibb subsequently developed BMS-986339, a pharmacologically differentiated non-bile acid FXR agonist.[4] Comparative studies have highlighted a distinct profile for BMS-986339 relative to this compound. While both compounds are potent FXR agonists, BMS-986339 exhibits a more context-dependent and tissue-selective activation profile.[4] For instance, in primary human hepatocytes, this compound robustly stimulates FGF19 production, whereas BMS-986339 leads to only modest stimulation.[4]

Despite reduced activation of certain hepatic genes, BMS-986339 demonstrated robust anti-fibrotic efficacy in the BDL model, comparable to that of this compound.[4] This suggests that the additional pharmacology of this compound may not confer further benefit in terms of anti-fibrotic efficacy and could potentially be associated with a different side effect profile.[4]

Summary and Future Perspectives

This compound is a potent non-bile acid FXR agonist that has demonstrated robust target engagement and significant anti-fibrotic efficacy in a preclinical model of cholestasis-induced liver fibrosis. Its mechanism of action through the multifaceted FXR pathway provides a strong rationale for its potential therapeutic utility in NASH.

However, several key questions remain unanswered. The lack of efficacy data in a diet-induced animal model of NASH, which would more closely mimic the human disease by incorporating metabolic features like steatosis and inflammation, is a significant gap in the preclinical data. Furthermore, the withdrawal of the Phase 1 clinical trial means there is no available information on the safety, tolerability, and pharmacokinetics of this compound in humans.

The development of a follow-on compound, BMS-986339, with a more tissue-selective profile, suggests a strategic shift by Bristol Myers Squibb in their approach to FXR agonism for NASH, potentially to optimize the therapeutic window and mitigate mechanism-based side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BMS-986318 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of BMS-986318, a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). The included methodologies are based on established and published research to ensure reproducibility and accuracy in your laboratory settings.

Introduction

This compound is a novel, non-bile acid farnesoid X receptor (FXR) agonist developed for the potential treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a critical therapeutic target for metabolic diseases.[1][2][6][7] Accurate and robust in vitro assays are essential for characterizing the potency, selectivity, and potential liabilities of FXR agonists like this compound. This document outlines the protocols for essential functional and safety assays.

Data Presentation

The following tables summarize the in vitro activity of this compound in key functional and metabolic assays.

Table 1: In Vitro Functional Activity of this compound

| Assay Name | Description | This compound EC50 (nM) |

| FXR Gal4 Luciferase Reporter Assay | Measures the ability of the compound to activate the FXR receptor, leading to the expression of a luciferase reporter gene. | 53.1 ± 26.3[1] |

| SRC-1 Recruitment Assay | Quantifies the ligand-dependent recruitment of the steroid receptor coactivator-1 (SRC-1) to the FXR ligand-binding domain. | 350 ± 210[1] |

Table 2: In Vitro ADME Profile of a Structurally Related Precursor Compound (Compound 8)

Note: Specific IC50 values for this compound were not available in the reviewed literature. The data below is for a key precursor compound, providing context for the optimization process that led to this compound.

| Assay Name | Description | Compound 8 IC50 (µM) |

| CYP3A4 Inhibition Assay | Measures the inhibitory potential of the compound against the major drug-metabolizing enzyme, Cytochrome P450 3A4. | 0.9[1] |

| CYP2C8 Inhibition Assay | Measures the inhibitory potential of the compound against the drug-metabolizing enzyme, Cytochrome P450 2C8. | 6.9[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FXR signaling pathway activated by this compound and the general workflow for the in vitro assays.

Experimental Protocols

FXR Gal4 Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to activate the FXR ligand-binding domain (LBD) in a cellular context.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

pBIND vector containing the Gal4 DNA binding domain fused to the human FXR-LBD

-

pGL5-luc vector containing a UAS promoter upstream of the firefly luciferase gene

-

96-well white, clear-bottom tissue culture plates

-

This compound and control compounds (e.g., GW4064)

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. Use a mixture of the Gal4-FXR-LBD and UAS-luciferase reporter plasmids.

-

Replace the cell culture medium with the transfection mixture.

-

Incubate for 4-6 hours at 37°C, 5% CO2.

-

After incubation, replace the transfection medium with fresh, low-serum (e.g., 0.5% FBS) medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in the appropriate vehicle (e.g., DMSO).

-

Add the diluted compounds to the cells. Ensure the final vehicle concentration is consistent across all wells (typically ≤0.1%).

-

-

Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.

-

Luminescence Reading:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized luminescence values against the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Human FXR SRC-1 Recruitment Assay

This biochemical assay measures the ability of this compound to promote the interaction between the FXR-LBD and a peptide from the coactivator SRC-1.

Materials:

-

Glutathione-casein coated 384-well plates

-

Recombinant GST-tagged human FXR-LBD

-

Biotinylated SRC-1 peptide

-

Assay buffer (e.g., PBS with 0.01% BSA and 2 mM DTT)

-

This compound and control compounds

-

Europium-labeled streptavidin

-

DELFIA enhancement solution

-

Time-resolved fluorescence (TRF) plate reader

Protocol:

-

Plate Coating: Use pre-coated glutathione (B108866) plates or coat high-binding plates with glutathione.

-

Protein Binding:

-

Add GST-FXR-LBD to each well and incubate to allow binding to the glutathione-coated surface.

-

Wash the wells with assay buffer to remove unbound protein.

-

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Peptide Addition: Add the biotinylated SRC-1 peptide to each well.

-